molecular formula C11H13N3O B2688781 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine CAS No. 502132-58-3

3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2688781
CAS No.: 502132-58-3
M. Wt: 203.245
InChI Key: FAJLFZGVBHIAKM-UHFFFAOYSA-N
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Description

3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-methoxy-2-methylphenyl group and an amine group at the 5-position

Scientific Research Applications

3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its biological target, which is not specified .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through high-throughput synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-methylphenyl isocyanate
  • 4-methoxy-2-methylphenylhydrazine
  • 3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Uniqueness

3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-5-8(15-2)3-4-9(7)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJLFZGVBHIAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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